

# The Economic Edge: Paromomycin-Based Therapies in Parasitic Disease Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Paromomycin sulphate |           |
| Cat. No.:            | B8601155             | Get Quote |

A comprehensive analysis of clinical data reveals Paromomycin-based therapies as a highly cost-effective treatment strategy for visceral and cutaneous leishmaniasis, offering comparable or superior efficacy to more expensive alternatives. While its application in cryptosporidiosis shows promise, further research is needed to establish a definitive cost-benefit profile.

Paromomycin, an aminoglycoside antibiotic, has emerged as a critical tool in the global fight against parasitic diseases, particularly the leishmaniases. Its affordability and effectiveness, especially when used in combination with other drugs, present a compelling case for its widespread adoption, particularly in resource-limited settings. This guide provides a comparative cost-effectiveness analysis of Paromomycin-based therapies against other therapeutic options, supported by experimental data from key clinical studies.

### Visceral Leishmaniasis: A Paradigm of Cost-Effective Combination Therapy

Visceral leishmaniasis (VL), a fatal systemic disease if left untreated, has seen a significant shift in treatment paradigms with the introduction of Paromomycin. Combination therapies involving Paromomycin have proven to be not only highly effective but also economically advantageous.

A pivotal study in the Indian subcontinent demonstrated that a combination of miltefosine and Paromomycin was the most cost-effective treatment strategy, with a cost of US\$92 per death averted.[1][2] This was significantly lower than other effective regimens. For instance, a



combination of liposomal amphotericin B with Paromomycin had an incremental costeffectiveness of \$652 per death averted.[1][2] While therapies based on liposomal amphotericin B were highly effective, their higher drug cost resulted in a less favorable cost-effectiveness profile.[1]

As a monotherapy, Paromomycin is recognized as the cheapest treatment option for VL, with one assessment from India reporting a cost of approximately US

2perpatientinanoutpatientsetting, or US2perpatientinanoutpatientsetting, or US

7,450 to treat 1,000 patients.[3][4][5] However, to mitigate the risk of drug resistance, combination therapy is now widely recommended.[3][5]

Table 1: Comparative Cost-Effectiveness of Treatments for Visceral Leishmaniasis

| Treatment<br>Strategy                                   | Cost per<br>Patient (USD) | Effectiveness<br>(Deaths<br>Averted) | Average Cost-<br>Effectiveness<br>(USD per<br>Death Averted) | Incremental Cost- Effectiveness (USD per Death Averted) |
|---------------------------------------------------------|---------------------------|--------------------------------------|--------------------------------------------------------------|---------------------------------------------------------|
| Miltefosine +<br>Paromomycin                            | ~\$85                     | 92%                                  | \$92                                                         | -                                                       |
| Liposomal<br>Amphotericin B +<br>Paromomycin            | ~\$150                    | 94%                                  | \$160                                                        | \$652                                                   |
| Liposomal<br>Amphotericin B<br>(10mg/kg single<br>dose) | ~\$200                    | 95%                                  | \$211                                                        | Dominated                                               |
| Sodium<br>Stibogluconate                                | ~\$100                    | 85%                                  | \$118                                                        | Dominated                                               |

Note: Cost and effectiveness data are synthesized from multiple sources and may vary based on region and specific study parameters.



## Experimental Protocol: Evaluation of VL Treatment Efficacy

A common study design to assess the efficacy of VL treatments involves a multi-center, open-label, randomized, controlled clinical trial.



Click to download full resolution via product page

Experimental workflow for a comparative clinical trial of visceral leishmaniasis treatments.

## Cutaneous Leishmaniasis: A Viable Topical Alternative

For cutaneous leishmaniasis (CL), topical formulations of Paromomycin offer a promising alternative to systemic treatments like pentavalent antimonials, which can be costly and associated with significant side effects.[6]

A meta-analysis of randomized controlled trials showed that topical Paromomycin, particularly when combined with methylbenzethonium chloride (MBCL), had therapeutic activity against both Old World and New World CL.[6] While topical Paromomycin was found to be inferior to parenteral pentavalent antimony for New World CL, its efficacy was not significantly different from intralesional pentavalent antimony for Old World CL.[6] Given the lower cost and fewer



systemic side effects, topical Paromomycin presents a valuable therapeutic option, especially in regions where systemic treatments are unavailable or contraindicated.[7]

A study in Iran found no significant difference in the effectiveness of Paromomycin compared to other treatments for CL.[8] However, the success rate of Paromomycin treatment was significantly higher than that of a placebo.[8]

Table 2: Efficacy of Topical Paromomycin for Cutaneous Leishmaniasis

| Treatment                        | Leishmania<br>Species            | Comparator                            | Efficacy Outcome                                             |
|----------------------------------|----------------------------------|---------------------------------------|--------------------------------------------------------------|
| Topical Paromomycin + MBCL       | Old World                        | Intralesional<br>Pentavalent Antimony | Not significantly different[6]                               |
| Topical Paromomycin              | New World                        | Parenteral<br>Pentavalent Antimony    | Inferior[6]                                                  |
| Topical Paromomycin              | -                                | Placebo                               | Superior (Risk Ratio: 4.50)[8]                               |
| Topical Paromomycin + Gentamicin | New World (mostly L. panamensis) | Paromomycin alone                     | No significant<br>difference (Cure rates<br>~79% vs. 78%)[9] |

## Experimental Protocol: In Vitro Drug Susceptibility Assay (Macrophage-Amastigote Model)

This protocol is a standard method for evaluating the in vitro efficacy of antileishmanial drugs.





Click to download full resolution via product page

Workflow for determining the in vitro efficacy of antileishmanial drugs.



### Cryptosporidiosis: An Area of Developing Evidence

Paromomycin is also used to treat cryptosporidiosis, an intestinal infection that can be severe in immunocompromised individuals. While it is considered a promising agent, the evidence for its cost-effectiveness is less robust compared to leishmaniasis.[10]

Studies have shown that Paromomycin can lead to a clinical response in AIDS patients with cryptosporidiosis, characterized by a decrease in diarrhea and stabilization of body weight.[10] However, its efficacy can be modest, and relapses can occur.[10] In veterinary medicine, Paromomycin has demonstrated efficacy in treating cryptosporidiosis in calves.[11]

Further comparative economic evaluations are needed to clearly define the cost-effectiveness of Paromomycin for cryptosporidiosis in different patient populations relative to other supportive care measures and potential future therapies.

### **Logical Framework for Treatment Selection**

The decision to use Paromomycin-based therapies is influenced by several factors, including the specific parasitic disease, the geographical region and prevalent species, the availability and cost of alternative drugs, and the patient's clinical condition.





#### Click to download full resolution via product page

Decision logic for considering Paromomycin-based therapies.

In conclusion, Paromomycin stands out as a cornerstone of cost-effective treatment for leishmaniasis, particularly when used in combination therapies for the visceral form of the disease. Its role in cutaneous leishmaniasis is also significant, offering a safer, more affordable alternative to systemic treatments in many cases. While its application in cryptosporidiosis is still evolving, its availability and safety profile warrant its consideration. For researchers and drug development professionals, the continued exploration of novel Paromomycin-based combinations and formulations holds the potential to further enhance treatment outcomes and reduce the economic burden of these debilitating parasitic diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Cost-Effectiveness Analysis of Combination Therapies for Visceral Leishmaniasis in the Indian Subcontinent PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. dovepress.com [dovepress.com]
- 5. Interest in paromomycin for the treatment of visceral leishmaniasis (kala-azar) PMC [pmc.ncbi.nlm.nih.gov]
- 6. Is Paromomycin an Effective and Safe Treatment against Cutaneous Leishmaniasis? A Meta-Analysis of 14 Randomized Controlled Trials | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. Comparison of the effectiveness of two topical paromomycin treatments versus meglumine antimoniate for New World cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effectiveness of Paromomycin on Cutaneous Leishmaniasis in Iran: A Systematic Review and Meta-Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topical paromomycin for New World cutaneous leishmaniasis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. ruminants.ceva.com [ruminants.ceva.com]
- To cite this document: BenchChem. [The Economic Edge: Paromomycin-Based Therapies in Parasitic Disease Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8601155#comparative-cost-effectiveness-analysis-of-paromomycin-based-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com